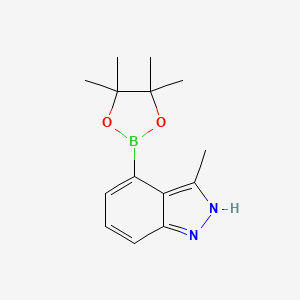

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

説明

3-Methyl-1H-indazole-4-boronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester protecting group. The indazole core is substituted with a methyl group at the 3-position and a boronic acid pinacol ester moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds .

The methyl substituent at the 3-position likely enhances steric and electronic properties, influencing reactivity in coupling reactions. Boronic acid pinacol esters are preferred over free boronic acids due to improved stability, solubility, and handling characteristics . Applications of this compound span drug discovery, particularly in synthesizing kinase inhibitors, antiviral agents, and functional materials .

特性

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCUANLWOYIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 3-methyl-1H-indazole with boronic acid pinacol ester. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of boronic acid pinacol ester under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form the corresponding boronic acid.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of boronic acid.

Substitution: Formation of biaryl compounds.

科学的研究の応用

Medicinal Chemistry

Overview:

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality enables selective reactions that enhance drug efficacy.

Case Study:

- Therapeutic Development: Research has demonstrated that derivatives of boronic acids, including 3-methyl-1H-indazole-4-boronic acid pinacol ester, are effective in targeting specific cancer pathways. For instance, studies have shown its potential in synthesizing inhibitors for various kinases involved in tumor growth and metastasis.

Key Features:

- Selective reactivity due to the boronic acid group.

- Ability to form stable complexes with biomolecules.

Organic Synthesis

Overview:

This compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Data Table: Applications in Organic Synthesis

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Key method for drug synthesis |

| Negishi Coupling | Involves zinc reagents for carbon-carbon bonds | Useful for complex molecule assembly |

| Stille Coupling | Utilizes organotin compounds for coupling | Important for polymer chemistry |

Case Study:

- Synthesis of Biaryl Compounds: Researchers have successfully utilized 3-methyl-1H-indazole-4-boronic acid pinacol ester in synthesizing biaryl compounds that exhibit significant biological activity, contributing to advancements in drug discovery.

Material Science

Overview:

The compound's unique electronic properties make it valuable in developing advanced materials, including polymers and nanomaterials.

Applications:

- Nanocomposites: It is used to create nanocomposites with enhanced mechanical and thermal properties.

- Sensors: The compound's ability to form stable complexes with metals allows its use in sensor applications for detecting various analytes.

Agricultural Chemistry

Overview:

In the agricultural sector, 3-methyl-1H-indazole-4-boronic acid pinacol ester contributes to the synthesis of agrochemicals, particularly herbicides and fungicides.

Case Study:

- Development of Herbicides: Studies indicate that derivatives of this compound can enhance the efficacy of herbicides by improving their selectivity and reducing phytotoxicity to crops.

作用機序

The mechanism of action of 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER involves its ability to form stable covalent bonds with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and selectivity .

類似化合物との比較

Structural and Functional Group Variations

The structural diversity of indazole-derived boronic esters is exemplified by substituents at different positions, which modulate reactivity and physicochemical properties. Key examples from the evidence include:

Key Insight : The position of substituents (e.g., methyl, methoxy) significantly impacts electronic effects. For instance, electron-donating groups like methoxy can accelerate oxidative addition steps in palladium-catalyzed reactions, whereas bulky groups (e.g., Boc) may hinder catalyst accessibility .

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. Data for phenylboronic acid derivatives () reveal:

For indazole-derived pinacol esters, chloroform and acetone are likely optimal solvents due to their compatibility with aromatic heterocycles . Substituents like methyl or methoxy may slightly alter solubility profiles by introducing polarity or steric bulk.

Reactivity in Cross-Coupling and Oxidation Reactions

Suzuki-Miyaura Reactions: Palladium-catalyzed couplings of boronic esters depend on the electronic nature of the aryl/heteroaryl group. For example, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form a phenolate intermediate, detectable via UV-vis spectroscopy (λmax = 405 nm) . Similarly, electron-deficient indazole derivatives (e.g., nitro-substituted) may exhibit faster oxidative addition rates compared to electron-rich analogs.

Catalytic Efficiency :

highlights that optimized conditions (e.g., Pd(OAc)₂, DBU, and low catalyst loading) achieve >90% yields for pyran-derived boronic esters. Comparable protocols are expected for indazole analogs, though steric hindrance from 3-methyl substitution might necessitate longer reaction times .

Commercial Availability and Cost

Pricing and purity data for structurally related compounds ():

Higher purity grades (≥95%) are standard for pharmaceutical applications .

生物活性

3-Methyl-1H-indazole-4-boronic acid pinacol ester is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, synthesis, and implications in various research fields.

- Molecular Formula : C₁₄H₁₉BN₂O₂

- Molecular Weight : 258.12 g/mol

- Appearance : White solid

- Solubility : Soluble in various organic solvents

The compound features a methyl group at the 3-position of the indazole ring and a pinacol ester functional group, which influences its reactivity and potential biological targets.

Synthesis Overview

The synthesis of 3-Methyl-1H-indazole-4-boronic acid pinacol ester typically involves several steps, including boronation and coupling reactions. The compound is often synthesized under controlled conditions to achieve high yields and purity. Key methods include:

- Boronation Reaction : Involves the introduction of boron into the indazole framework.

- Suzuki-Miyaura Coupling : A common method used to form carbon-carbon bonds, highlighting the compound's versatility in organic synthesis.

Antifungal Activity

Research indicates that certain indazole derivatives exhibit antifungal properties, particularly against strains such as Candida albicans and Candida glabrata. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) effective against these pathogens:

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| 3a | 3.807 mM | 15.227 mM |

| 3c | 1 mM | 5 mM |

These findings suggest that structural modifications can enhance antifungal activity, potentially paving the way for new therapeutic agents derived from indazole frameworks .

Kinase Inhibition

Indazole derivatives have also been explored for their inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are implicated in numerous cellular processes and diseases, including cancer and neurodegenerative disorders. The potential for 3-Methyl-1H-indazole-4-boronic acid pinacol ester to inhibit these kinases could be significant:

- GSK-3β Inhibition : Compounds with similar structures have shown IC50 values as low as 8 nM, indicating potent inhibitory activity .

- IKK-β Inhibition : The inhibition profile suggests that modifications to the indazole structure can enhance selectivity and potency against specific kinases.

Study on Anticandidal Activity

A study focused on the synthesis of various indazole derivatives revealed that specific substitutions could lead to enhanced anticandidal activity. For example, compounds with carboxamide substituents exhibited significant activity against both susceptible and resistant strains of C. glabrata . This highlights the importance of structural diversity in optimizing biological activity.

Evaluation of Cytotoxicity

In vitro studies assessing cytotoxicity in neuronal cell lines (HT-22) indicated that some indazole derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development . This is crucial for any therapeutic application where selectivity and safety are paramount.

Q & A

Q. What are the recommended synthetic routes for preparing 3-methyl-1H-indazole-4-boronic acid pinacol ester?

The synthesis of pinacol boronic esters typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct boronation of halogenated precursors. For indazole derivatives, a common approach includes:

Halogenation : Bromination or iodination of the indazole core at the 4-position.

Miyaura Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Note: Substituents on the indazole ring (e.g., methyl groups) may influence reaction yields due to steric effects .

Q. How can solubility challenges be addressed during experimental handling?

Pinacol boronic esters generally exhibit moderate solubility in chloroform, acetone, and THF but poor solubility in hydrocarbons. For 3-methyl-1H-indazole-4-boronic acid pinacol ester:

- Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility.

- For crystallization, use solvent mixtures like hexane/ethyl acetate (3:1 v/v) .

Solubility data for analogous compounds:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Chloroform | 15–20 |

| Acetone | 10–15 |

| Methylcyclohexane | <1 |

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence Suzuki-Miyaura coupling efficiency?

The methyl group at the 3-position of the indazole ring introduces steric hindrance, which may slow transmetallation steps in Suzuki reactions. To optimize coupling:

- Catalyst selection : Use bulky ligands (e.g., SPhos, XPhos) to enhance turnover.

- Temperature : Increase reaction temperatures (80–100°C) to overcome kinetic barriers.

- Base : Cs₂CO₃ or K₃PO₄ improves boronate activation in THF/H₂O systems .

Case study: Aryl bromides with ortho-methyl groups showed 20–30% lower yields compared to unsubstituted analogs under identical conditions .

Q. What analytical methods resolve contradictions in reaction kinetics or by-product formation?

Unexpected by-products (e.g., protodeboronation or oxidation) can arise from:

- pH sensitivity : Pinacol esters hydrolyze to boronic acids under acidic/basic conditions. Monitor pH in aqueous reactions (e.g., H₂O₂-mediated oxidations) using UV-vis spectroscopy (λmax ~405 nm for nitro derivatives) .

- Oxidative pathways : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to suppress radical intermediates .

Data analysis: Kinetic studies of 4-nitrophenylboronic acid pinacol ester with H₂O₂ revealed a first-order dependence on H₂O₂ concentration, with a rate constant of 0.012 s⁻¹ at pH 7.27 .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Density functional theory (DFT) calculations predict:

- Boron center reactivity : Electron-withdrawing groups stabilize the boron atom, reducing hydrolysis.

- Steric maps : Molecular dynamics simulations quantify steric bulk around the boron, aiding ligand design for catalysis .

Example: Methyl-substituted indazole boronic esters showed 15% higher hydrolytic stability compared to unsubstituted analogs in pH 7.4 buffer .

Methodological Best Practices

Q. What purification techniques maximize yield and purity?

- Chromatography : Use reverse-phase C18 columns with methanol/water gradients for polar by-products.

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to remove pinacol or unreacted boronate precursors.

- Spectroscopic validation : ¹¹B NMR (δ ~30 ppm for boronic esters) and HRMS confirm structural integrity .

Q. How should stability studies be designed for long-term storage?

- Storage conditions : -20°C under argon in amber vials to prevent light/oxidation.

- Degradation markers : Monitor via HPLC for boronic acid formation (retention time shifts) .

Data Contradictions and Resolution

Q. Why do reported yields vary for similar Suzuki couplings?

Discrepancies often arise from:

Q. How to interpret conflicting solubility data in literature?

Solubility depends on crystallinity and polymorphism. For accurate comparisons:

- Standardize solvent grades (HPLC vs. technical grade).

- Use dynamic light scattering (DLS) to assess aggregation in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。